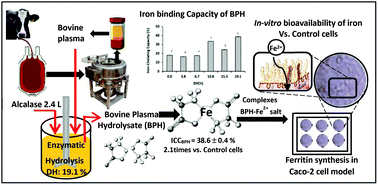Bovine plasma hydrolysates’ iron chelating capacity and its potentiating effect on ferritin synthesis in Caco-2 cells
Food & Function Pub Date: 2020-11-24 DOI: 10.1039/D0FO02502J
Abstract
The low bioavailability of iron is one factor that contributes to its deficiency in the human diet. For this reason, it is necessary to find compounds that can form iron chelates so that these can be added to foods that contain iron to improve its bioavailability at the intracellular level. In this study, we assessed the relationship between bovine plasma hydrolysates’ iron chelating ability and their degree of hydrolysis. The hydrolysate with the highest chelating capacity was fractionated and each fraction's chelating capacity was subsequently assessed. Each fraction's effect on ferritin synthesis in Caco-2 cells was also determined. The results showed that bovine plasma hydrolysates with a degree of hydrolysis of 19.1% have an iron chelating capacity of 38.5 ± 0.4% and increase the synthesis of ferritin in Caco-2 cells five-fold compared to the control. This may be due to the fact that these hydrolysates contain amino acids such as Leu, Lys, Glu, Ala, Asp, Val, Thr, Cys and Phe, which may be responsible for binding iron to the hydrolysate, increasing its solubility and the consequent uptake by Caco-2 cells.


Recommended Literature
- [1] Back cover
- [2] Fabrication of mesoporous carbon supported Ni–Mo catalysts for the enhanced conversion of glucose to ethylene glycol†
- [3] Dynamics and local ordering of pentachloronitrobenzene: a molecular-dynamics investigation†
- [4] Zinc(ii) nitrite coordination polymers based on rigid and flexible organic nitrogen donor ligands†
- [5] Towards high-throughput microfluidic Raman-activated cell sorting
- [6] Topological ferrimagnetism and superparamagnetic-like behaviour in a disordered homometallic coordination network†‡
- [7] Recent progress in selenite and tellurite based SHG materials
- [8] Rational design of ordered Pd–Pb nanocubes as highly active, selective and durable catalysts for solvent-free benzyl alcohol oxidation†
- [9] Molecular containers
- [10] Molecular dynamics simulation of O2 adsorption on Ag(110) from first principles electronic structure calculations†










